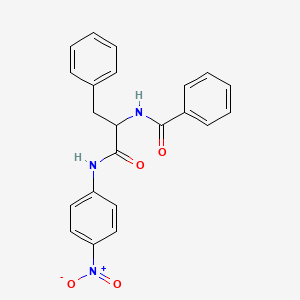

N-benzoyl-N-(4-nitrophenyl)phenylalaninamide

Description

N-Benzoyl-N-(4-nitrophenyl)phenylalaninamide is a synthetic amide derivative featuring a phenylalanine backbone substituted with benzoyl and 4-nitrophenyl groups. This compound is structurally characterized by:

- Phenylalanine moiety: Provides a chiral center (typically L-configuration in bioactive analogs) and hydrogen-bonding capabilities.

Analytical characterization typically involves NMR, IR, and mass spectrometry, consistent with methodologies cited in the literature .

Properties

IUPAC Name |

N-[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c26-21(17-9-5-2-6-10-17)24-20(15-16-7-3-1-4-8-16)22(27)23-18-11-13-19(14-12-18)25(28)29/h1-14,20H,15H2,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXSBPUCCSKZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220696 | |

| Record name | α-(Benzoylamino)-N-(4-nitrophenyl)benzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67368-42-7 | |

| Record name | α-(Benzoylamino)-N-(4-nitrophenyl)benzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67368-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Benzoylamino)-N-(4-nitrophenyl)benzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-benzoyl-N-(4-nitrophenyl)phenylalaninamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving the reaction of benzoyl chloride with 4-nitroaniline and phenylalanine derivatives. The synthesis typically follows these steps:

- Formation of Benzamide Derivative : Benzoyl chloride reacts with 4-nitroaniline to form N-benzoyl-4-nitroaniline.

- Amidation Reaction : This intermediate is then reacted with phenylalanine in the presence of a base to yield the final product.

Characterization techniques such as IR spectroscopy, NMR, and elemental analysis confirm the structure of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For example, it has shown cytotoxic effects against:

- Human promyelocytic leukemia (HL-60) : The compound induced apoptosis in HL-60 cells, suggesting a potential mechanism for its anticancer effects .

- Hepatocellular carcinoma (Bel-7402) and gastric carcinoma (BGC-823) : The compound displayed inhibitory effects on cell proliferation in these cancer types, indicating broad-spectrum anticancer activity .

The structure-activity relationship (SAR) analyses suggest that modifications to the phenylalanine moiety may enhance its bioactivity.

Insecticidal Properties

Research indicates that derivatives of this compound possess insecticidal activity, particularly against pests such as Plutella xylostella (diamondback moth). These compounds disrupt chitin synthesis, which is critical for insect exoskeleton formation .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death .

- Chitin Synthesis Inhibition : By interfering with chitin synthesis in insects, it serves as a potential biopesticide .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study evaluated various derivatives for their cytotoxicity against human cancer cell lines. Results indicated that modifications to the benzoyl and nitrophenyl groups significantly influenced anticancer potency. The most effective compounds had IC50 values in the low micromolar range against HL-60 cells .

- Insecticidal Activity : Another study focused on the insecticidal properties against Plutella xylostella. Compounds derived from this compound showed effective mortality rates at concentrations as low as 10 µg/mL, demonstrating their potential for agricultural applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of N-benzoyl-N-(4-nitrophenyl)phenylalaninamide with related compounds:

Key Observations :

- The addition of the phenylalanine backbone in the target compound increases molecular weight and introduces chirality, distinguishing it from simpler benzamide derivatives like N-(4-nitrophenyl)benzamide .

- Compared to hydroxamic acids (e.g., compound 8 in ), the target lacks a hydroxylamine group, which is critical for metal chelation and radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.